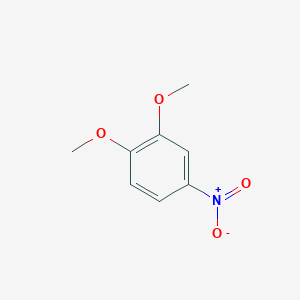

3,4-Dimethoxynitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWBUVZWCBFSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061043 | |

| Record name | 3,4-Dimethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 1,2-Dimethoxy-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

709-09-1 | |

| Record name | 1,2-Dimethoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dimethoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxynitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxynitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxynitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxynitrobenzene (CAS 709-09-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxynitrobenzene, also known as 4-Nitroveratrole, is an important organic compound with the CAS number 709-09-1. It serves as a key intermediate in various synthetic pathways, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring a nitro group and two methoxy groups on a benzene ring, imparts unique reactivity, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and spectral characterization.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₄ | [2] |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 95-98 °C | [3] |

| Boiling Point | 230 °C at 17 mmHg | [3] |

| Density | 1.1888 g/cm³ (estimate) | [3] |

| Refractive Index | 1.5310 (estimate) | [3] |

| Storage Temperature | Room Temperature | [4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 1,2-dimethoxy-4-nitrobenzene | [4] |

| Synonyms | 4-Nitroveratrole, 1-Nitro-3,4-dimethoxybenzene | [2][3] |

| InChI | InChI=1S/C8H9NO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3 | [4] |

| InChIKey | YFWBUVZWCBFSQN-UHFFFAOYSA-N | [4] |

| SMILES | COC1=C(OC)C=C(C=C1)--INVALID-LINK--[O-] | [5] |

Synthesis and Purification

The primary method for the synthesis of this compound is the electrophilic nitration of 1,2-dimethoxybenzene (veratrole).[6]

Experimental Protocol: Synthesis

Reaction: Nitration of Veratrole

References

- 1. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 709-09-1 [sigmaaldrich.com]

- 5. This compound(709-09-1) 1H NMR spectrum [chemicalbook.com]

- 6. Buy this compound | 709-09-1 [smolecule.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Nitroveratrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Nitroveratrole (CAS No: 709-09-1), a key intermediate in various synthetic applications. The following sections detail its fundamental properties, provide established experimental protocols for their determination, and include key spectral data for identification and quality control.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-Nitroveratrole are summarized in the tables below, offering a consolidated reference for laboratory and developmental work.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | Yellow crystals or crystalline powder | [1] |

| Melting Point | 95-98 °C | [1][2] |

| Boiling Point | 230 °C at 17 mmHg (22.67 kPa) | [2] |

| Density | 1.226 g/cm³ | [1] |

| Refractive Index | 1.645 | [1] |

Spectral Data Summary

| Spectrum Type | Key Peaks / Signals | Source(s) |

| ¹H NMR | See detailed spectrum analysis below. | [3] |

| ¹³C NMR | See detailed spectrum analysis below. | [3] |

| FT-IR (KBr Pellet) | See detailed spectrum analysis below. | [3] |

| UV-Vis | See detailed spectrum analysis below. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of 4-Nitroveratrole.

Determination of Melting Point

Principle: The melting point is determined as the temperature range over which the solid phase of 4-Nitroveratrole transitions to the liquid phase. This is a crucial indicator of purity.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., digital melting point meter)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of 4-Nitroveratrole is finely ground using a mortar and pestle.

-

A capillary tube is sealed at one end by heating it in a flame.

-

The open end of the capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid to a height of 2-3 mm.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to approximately 10-15 °C below the expected melting point (around 80-85 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.

-

The melting point is reported as the range T1 - T2.

Determination of Boiling Point (at Reduced Pressure)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube setup

-

Vacuum source and manometer

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

A small quantity (e.g., 1-2 mL) of molten 4-Nitroveratrole and a few boiling chips are placed in the distillation flask.

-

The apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 17 mmHg) and monitored with a manometer.

-

The sample is heated gently.

-

The temperature is recorded when the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Solubility Assessment

Principle: The solubility of 4-Nitroveratrole is determined by observing its dissolution behavior in various solvents of differing polarities.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

A small, accurately weighed amount of 4-Nitroveratrole (e.g., 10 mg) is placed into a series of test tubes.

-

A specific volume of a solvent (e.g., 1 mL of water, ethanol, acetone, toluene, hexane) is added to each test tube.

-

The tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

Solubility is qualitatively categorized as soluble, partially soluble, or insoluble. For quantitative analysis, the procedure can be repeated with increasing amounts of solute until saturation is reached.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Approximately 5-10 mg of 4-Nitroveratrole is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

The tube is capped and shaken gently to ensure complete dissolution.

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed. Key parameters to record include chemical shifts (δ) in ppm, integration values, and coupling constants (J) in Hz.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each unique carbon atom. Chemical shifts (δ) in ppm are recorded.

Spectral Data for 4-Nitroveratrole:

-

¹H NMR (in CDCl₃):

-

δ ~7.8 ppm (d, 1H)

-

δ ~7.7 ppm (s, 1H)

-

δ ~7.0 ppm (d, 1H)

-

δ ~4.0 ppm (s, 3H, OCH₃)

-

δ ~3.9 ppm (s, 3H, OCH₃)

-

-

¹³C NMR (in CDCl₃):

-

δ ~153 ppm

-

δ ~149 ppm

-

δ ~142 ppm

-

δ ~118 ppm

-

δ ~108 ppm

-

δ ~106 ppm

-

δ ~56.5 ppm (OCH₃)

-

δ ~56.4 ppm (OCH₃)

-

(Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Instrumentation:

-

FT-IR Spectrometer with a KBr pellet press

Sample Preparation (KBr Pellet Method):

-

A small amount of 4-Nitroveratrole (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is transferred to a pellet die.

-

Pressure is applied using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder, and the IR spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

Key FT-IR Peaks for 4-Nitroveratrole (cm⁻¹):

-

~1580-1600 (aromatic C=C stretching)

-

~1510-1530 and ~1330-1350 (asymmetric and symmetric NO₂ stretching)

-

~1260-1280 (aryl-O stretching)

-

~2850-3000 (C-H stretching of methoxy groups)

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. This is particularly useful for analyzing compounds with chromophores, such as aromatic rings and nitro groups.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Sample Preparation:

-

A stock solution of 4-Nitroveratrole is prepared by dissolving a known mass in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

The stock solution is serially diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

-

The spectrophotometer is blanked using the pure solvent.

-

The absorbance spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorbance (λ_max) is identified.

UV-Vis Data for 4-Nitroveratrole:

-

λ_max (in ethanol): Approximately 310 nm and a shoulder around 350 nm.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a solid organic compound like 4-Nitroveratrole.

Caption: Workflow for the physicochemical characterization of 4-Nitroveratrole.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Dimethoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,2-dimethoxy-4-nitrobenzene (also known as 4-nitroveratrole), a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. This document details the experimental protocols for its preparation via electrophilic aromatic substitution and outlines the analytical techniques used for its structural confirmation and purity assessment.

Synthesis of 1,2-Dimethoxy-4-nitrobenzene

The synthesis of 1,2-dimethoxy-4-nitrobenzene is typically achieved through the nitration of 1,2-dimethoxybenzene (veratrole). This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The methoxy groups (-OCH₃) are strong activating, ortho, para-directing groups, leading to the preferential substitution at the para position due to reduced steric hindrance.

Synthesis Pathway

The reaction proceeds by generating the nitronium ion in situ from a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring of veratrole to form a resonance-stabilized carbocation intermediate (a sigma complex), which is the rate-determining step. Subsequent deprotonation restores the aromaticity, yielding the final product.[1]

Experimental Protocol: Nitration of 1,2-Dimethoxybenzene

This protocol is adapted from standard nitration procedures for activated aromatic rings.

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

-

In a 250 mL Erlenmeyer flask, add 10.0 g of 1,2-dimethoxybenzene.

-

Prepare an ice-water bath and cool the flask containing the veratrole.

-

Slowly and carefully add 20 mL of concentrated sulfuric acid to the veratrole with constant swirling. Keep the flask in the ice bath to maintain a low temperature.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.

-

Using a dropping pipette, add the cold nitrating mixture dropwise to the veratrole solution over 20-30 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition by ensuring the flask is well-immersed in the ice bath and by controlling the rate of addition.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

Slowly and carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring. A yellow precipitate will form.

-

Allow the ice to melt completely, then isolate the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. A final wash with a cold, dilute sodium bicarbonate solution can be performed to neutralize any residual acid, followed by another wash with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield fine, yellow crystals.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of reagents should be performed slowly and with cooling to control the exothermic reaction.

Characterization of 1,2-Dimethoxy-4-nitrobenzene

The identity and purity of the synthesized 1,2-dimethoxy-4-nitrobenzene are confirmed using various analytical techniques.

Physical Properties

The compound is a yellow crystalline solid at room temperature.[2]

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | Yellow crystalline powder or solid |

| Melting Point | 95-98 °C |

| Boiling Point | 230 °C at 10 mmHg |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for 1,2-dimethoxy-4-nitrobenzene in a deuterated solvent (e.g., CDCl₃) are summarized below.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment & Multiplicity |

| ~ 7.8 - 7.7 | Aromatic H (doublet of doublets, 1H) |

| ~ 7.6 | Aromatic H (doublet, 1H) |

| ~ 7.0 | Aromatic H (doublet, 1H) |

| ~ 4.0 | Methoxy Protons (-OCH₃, singlet, 3H) |

| ~ 3.9 | Methoxy Protons (-OCH₃, singlet, 3H) |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~ 155 | Aromatic C-O |

| ~ 149 | Aromatic C-O |

| ~ 142 | Aromatic C-NO₂ |

| ~ 118 | Aromatic C-H |

| ~ 108 | Aromatic C-H |

| ~ 105 | Aromatic C-H |

| ~ 57 | Methoxy Carbon (-OCH₃) |

| ~ 56 | Methoxy Carbon (-OCH₃) |

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

| IR Absorption Data (Expected) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch (from -OCH₃) |

| ~ 1600, ~1500 | Aromatic C=C Bending |

| ~ 1520 | Asymmetric NO₂ Stretch (Characteristic) |

| ~ 1340 | Symmetric NO₂ Stretch (Characteristic) |

| ~ 1270 | Aryl-O Stretch (Asymmetric) |

| ~ 1020 | Aryl-O Stretch (Symmetric) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method for this analysis.

| Mass Spectrometry (EI) Data | |

| m/z (Mass-to-Charge Ratio) | Assignment |

| 183 | [M]⁺ (Molecular Ion) |

| 153 | [M - NO]⁺ |

| 138 | [M - NO₂]⁺ |

| 79 | Fragment |

| 77 | [C₆H₅]⁺ Fragment |

| 52 | Fragment |

Source for MS Data: PubChem CID 69728[2]

Experimental Workflows and Protocols

General Experimental Workflow

The overall process from synthesis to final characterization follows a logical sequence to ensure the desired product is obtained with high purity.

Characterization Protocols

-

Melting Point Determination: A small amount of the dry, recrystallized product is packed into a capillary tube. The melting point is determined using a calibrated melting point apparatus. A sharp melting range close to the literature value indicates high purity.

-

FTIR Spectroscopy: A small sample of the dry product is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer.

-

NMR Spectroscopy: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

Mass Spectrometry: A dilute solution of the sample is analyzed by a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

References

Spectroscopic Analysis of 3,4-Dimethoxynitrobenzene: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dimethoxynitrobenzene (CAS No: 709-09-1), a compound frequently utilized in organic synthesis and as a precursor in the development of various pharmaceuticals and materials.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Molecular Structure

Chemical Formula: C₈H₉NO₄[2]

Molecular Weight: 183.16 g/mol [3]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

2.1. ¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the methoxy groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | m | 2H | Aromatic Protons (H-2, H-5) |

| ~7.0 - 7.2 | d | 1H | Aromatic Proton (H-6) |

| ~3.95 | s | 3H | Methoxy Protons (-OCH₃) |

| ~3.90 | s | 3H | Methoxy Protons (-OCH₃) |

2.2. ¹³C NMR Spectroscopy Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.[4]

| Chemical Shift (δ) ppm | Assignment |

| ~154 | Aromatic Carbon (C-O) |

| ~149 | Aromatic Carbon (C-O) |

| ~140 | Aromatic Carbon (C-NO₂) |

| ~118 | Aromatic Carbon (C-H) |

| ~110 | Aromatic Carbon (C-H) |

| ~108 | Aromatic Carbon (C-H) |

| ~56.5 | Methoxy Carbon (-OCH₃) |

| ~56.0 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (in -OCH₃) |

| ~1600 - 1580 | Strong | Aromatic C=C Stretch |

| ~1520 - 1500 | Very Strong | Asymmetric NO₂ Stretch |

| ~1350 - 1330 | Very Strong | Symmetric NO₂ Stretch |

| ~1270 - 1250 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1020 - 1000 | Strong | Aryl-O Stretch (Symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[3][6]

| m/z | Relative Intensity | Assignment |

| 183 | High | [M]⁺ (Molecular Ion) |

| 168 | Moderate | [M - CH₃]⁺ |

| 153 | Low | [M - NO]⁺ or [M - 2CH₃]⁺ |

| 138 | Moderate | [M - NO₂ + H]⁺ or [M - CH₃ - NO]⁺ |

| 108 | High | [M - NO₂ - 2CH₃ + H]⁺ |

| 79 | High | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 52 | Moderate | [C₄H₄]⁺ |

Predicted adducts for high-resolution mass spectrometry include [M+H]⁺ at m/z 184.06044 and [M+Na]⁺ at m/z 206.04238.[7]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic methodologies.

Caption: Workflow for the spectroscopic analysis of this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0.00 ppm). For ¹H NMR, parameters such as chemical shifts, integration, and coupling constants are determined. For ¹³C NMR, the chemical shifts of the distinct carbon atoms are recorded.[8]

5.2. Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr (potassium bromide) pellet, where a small amount of the compound is mixed with KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of the solid sample directly. The instrument measures the absorption of infrared radiation across a range of frequencies, typically 4000 to 400 cm⁻¹.[6][8]

5.3. Mass Spectrometry (MS)

Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI). The sample is introduced into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a high-energy electron beam. The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3][6]

References

- 1. Buy this compound | 709-09-1 [smolecule.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. Benzene, 1,2-dimethoxy-4-nitro- [webbook.nist.gov]

- 4. This compound(709-09-1) 13C NMR [m.chemicalbook.com]

- 5. This compound(709-09-1) IR Spectrum [m.chemicalbook.com]

- 6. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H9NO4) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

Solubility of 3,4-Dimethoxynitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,4-dimethoxynitrobenzene in various organic solvents. Due to a lack of specific publicly available quantitative solubility data for this compound, this document outlines the general solubility expectations based on structurally similar compounds and presents a detailed experimental protocol for determining its solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in various scientific and industrial applications, including chemical synthesis, purification, and formulation of pharmaceuticals. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The molecular structure of this compound, featuring a substituted benzene ring, suggests it is a relatively polar molecule, anticipating its solubility in a range of organic solvents.

Expected Solubility Profile

Table 1: Anticipated Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| Acetone | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | Moderate to High |

| Ethyl Acetate | Moderately Polar | Moderate |

| Dichloromethane | Moderately Polar | Moderate |

| Toluene | Nonpolar | Low to Moderate |

| Hexane | Nonpolar | Low |

Note: This table represents an educated estimation based on the principles of solubility and data from structurally similar compounds. Experimental verification is essential for obtaining precise solubility values.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, a well-defined experimental protocol is necessary. The following section details a robust methodology based on the widely used shake-flask method coupled with gravimetric analysis. This method is suitable for determining the thermodynamic solubility of a solid compound in a given solvent.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4] Regular visual inspection should confirm the continued presence of excess solid.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of nitrogen can also be used to facilitate evaporation.

-

Once the solvent is completely removed, place the vial containing the solid residue in a desiccator to cool to room temperature.

-

Weigh the vial with the dry residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.[5][6][7][8][9]

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

-

The mass of the solvent is the difference between the weight of the vial with the saturated solution and the weight of the vial with the residue.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask and gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound.

This in-depth guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While precise quantitative data is currently elusive in public literature, the provided experimental protocol offers a clear and reliable path for researchers to generate this critical information in their own laboratories. The anticipated solubility profile, based on structurally related compounds, serves as a useful starting point for solvent selection in various research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomosul.edu.iq [uomosul.edu.iq]

Thermal Stability and Decomposition of 4-Nitroveratrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Nitroveratrole, also known as 1,2-dimethoxy-4-nitrobenzene, is a nitroaromatic compound with applications as an intermediate in chemical synthesis.[1] A critical aspect of the safe handling, storage, and utilization of any chemical compound, particularly those containing nitro groups, is a thorough understanding of its thermal stability and decomposition characteristics. Nitroaromatic compounds are known to be energetic materials, and their decomposition can be exothermic, potentially leading to thermal runaway reactions if not properly managed.[1]

This guide aims to provide a detailed technical resource on the thermal properties of 4-Nitroveratrole. However, it is important to note that specific experimental data on its thermal decomposition is sparse in publicly accessible literature. The information presented herein is a compilation of its known physical properties and standardized methodologies for its thermal analysis.

Physicochemical Properties of 4-Nitroveratrole

A summary of the available physical and chemical properties of 4-Nitroveratrole is presented in Table 1.

Table 1: Physicochemical Properties of 4-Nitroveratrole

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₄ | [2] |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | Light yellow to yellow to orange powder to crystal | [3] |

| Melting Point | 95-98 °C (lit.) | [2] |

| Boiling Point | 230 °C at 17 mm Hg (lit.) | [2] |

| CAS Number | 709-09-1 | [3] |

Thermal Stability and Decomposition Analysis: Experimental Protocols

To determine the thermal stability and decomposition characteristics of 4-Nitroveratrole, a series of thermoanalytical techniques should be employed. The following sections detail the standardized experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature or time. It is a crucial tool for determining melting points, phase transitions, and exothermic or endothermic decomposition processes.

Experimental Protocol:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-5 mg of 4-Nitroveratrole into a suitable DSC pan (e.g., aluminum, hermetically sealed aluminum, or high-pressure gold-plated steel). The use of a hermetically sealed or high-pressure pan is recommended to suppress volatilization and contain any evolved gases during decomposition.

-

Reference: An empty, hermetically sealed pan of the same type as the sample pan.

-

Atmosphere: A dry, inert atmosphere, typically nitrogen, with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the melting point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 400 °C). The selection of the heating rate can influence the observed onset and peak temperatures of thermal events.

-

-

Data Analysis: Analyze the resulting DSC curve to determine:

-

Onset temperature of melting and decomposition.

-

Peak temperature of melting and decomposition.

-

Enthalpy of fusion (melting).

-

Enthalpy of decomposition (heat of decomposition).

-

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature range, the extent of mass loss, and to identify the presence of volatile components.

Experimental Protocol:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Nitroveratrole into a TGA crucible (e.g., alumina or platinum).

-

Atmosphere: A dry, inert atmosphere, typically nitrogen, with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of around 30 °C.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine:

-

Onset temperature of decomposition (the temperature at which mass loss begins).

-

The temperature of maximum rate of mass loss (from the DTG peak).

-

The percentage of mass loss at different stages of decomposition.

-

The final residual mass.

-

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter used to study the time, temperature, and pressure relationships of a chemical reaction under adiabatic conditions. It is particularly useful for assessing the thermal runaway potential of a substance.

Experimental Protocol:

-

Instrument: An Accelerating Rate Calorimeter.

-

Sample Preparation: A precisely weighed amount of 4-Nitroveratrole (typically 1-5 g) is placed in a robust, sealed sample container (bomb), often made of titanium or Hastelloy C.

-

Test Procedure (Heat-Wait-Search Mode):

-

The sample is heated to a specified starting temperature.

-

The system then waits for a period to achieve thermal equilibrium.

-

The instrument then searches for any self-heating (exothermic activity) from the sample. The detection sensitivity is typically on the order of 0.02 °C/min.

-

If no exotherm is detected, the instrument heats the sample by a small temperature increment (e.g., 5-10 °C) and repeats the wait-search cycle.

-

Once an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing any heat loss to the environment.

-

-

Data Collection: The temperature and pressure inside the sample bomb are continuously monitored and recorded as a function of time.

-

Data Analysis: The ARC data is used to determine:

-

The onset temperature of self-accelerating decomposition.

-

The time to maximum rate of decomposition.

-

The adiabatic temperature rise.

-

Pressure generation data.

-

Kinetic parameters of the decomposition reaction.

-

Figure 3: Logical workflow for Accelerating Rate Calorimetry (ARC) analysis.

Potential Decomposition Pathway

While a specific, experimentally verified decomposition pathway for 4-Nitroveratrole is not available in the reviewed literature, a generalized pathway for nitroaromatic compounds can be proposed. The decomposition of such compounds often initiates with the cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. This initial step is followed by a complex series of radical reactions.

Figure 4: Generalized decomposition pathway for a nitroaromatic compound.

Safety Considerations

Given the presence of the nitro group, 4-Nitroveratrole should be handled with care. Although safety data sheets indicate it is stable under normal conditions, exposure to high temperatures or strong initiators should be avoided.[4] Thermal decomposition can lead to the release of toxic gases, such as oxides of nitrogen.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood.

Conclusion

This technical guide has summarized the available information on the thermal stability and decomposition of 4-Nitroveratrole. While specific quantitative data from thermoanalytical studies are currently lacking in the public domain, this guide provides the necessary framework for researchers to conduct such investigations through detailed experimental protocols for DSC, TGA, and ARC. The provided generalized decomposition pathway offers a theoretical basis for understanding the potential thermal behavior of this compound. It is strongly recommended that a thorough thermal hazard assessment, employing the techniques described herein, be performed before the large-scale handling or use of 4-Nitroveratrole in any application.

References

An In-depth Technical Guide to the Electronic Properties of 3,4-Dimethoxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3,4-Dimethoxynitrobenzene, also known as 4-Nitroveratrole. The document details the compound's synthesis, spectroscopic characterization, and theoretical electronic structure. Key experimental protocols are provided, and quantitative data is summarized in structured tables for ease of reference. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's behavior and characteristics. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound (C₈H₉NO₄) is an aromatic nitro compound featuring a benzene ring substituted with two methoxy groups and a nitro group at the 3, 4, and 1 positions, respectively.[1] The presence of both electron-donating methoxy groups and a strong electron-withdrawing nitro group imparts distinct electronic characteristics to the molecule, influencing its reactivity and potential applications.[1] This compound serves as a valuable intermediate in organic synthesis and has been investigated for its potential in materials science and biomedical research.[1] Understanding its electronic properties is crucial for leveraging its full potential in these fields.

Synthesis and Characterization

This compound is typically synthesized via the electrophilic nitration of 1,2-dimethoxybenzene (veratrole).[1] The reaction introduces a nitro group onto the aromatic ring, with the position of substitution directed by the existing methoxy groups.

Synthesis of this compound

Experimental Protocol: Synthesis

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

1,2-Dimethoxybenzene is slowly added to the cooled nitrating mixture with constant stirring, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete nitration.

-

The mixture is then poured onto crushed ice, leading to the precipitation of the crude this compound.

-

The precipitate is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.

Spectroscopic Properties

The structure and electronic environment of this compound have been elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 3.95 (s, 3H) | -OCH₃ |

| 3.98 (s, 3H) | -OCH₃ |

| 6.95 (d, 1H) | Ar-H |

| 7.75 (d, 1H) | Ar-H |

| 7.90 (s, 1H) | Ar-H |

| ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 56.5 | -OCH₃ |

| 56.7 | -OCH₃ |

| 107.5 | Ar-C |

| 110.0 | Ar-C |

| 117.5 | Ar-C |

| 141.0 | Ar-C (C-NO₂) |

| 148.0 | Ar-C (C-OCH₃) |

| 154.0 | Ar-C (C-OCH₃) |

Note: Specific peak assignments for aromatic protons and carbons can vary slightly based on the reference and solvent used. The provided data is a representative compilation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| IR Absorption Data (KBr Pellet) | |

| Frequency (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| ~1580, 1490 | Aromatic C=C stretch |

| ~1510-1550 (strong) | Asymmetric NO₂ stretch |

| ~1330-1370 (strong) | Symmetric NO₂ stretch |

| ~1270, 1020 | C-O stretch (ether) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

| UV-Vis Absorption Data (Ethanol) | |

| λₘₐₓ (nm) | Electronic Transition |

| ~230 | π → π |

| ~315 | n → π |

Experimental Protocols: Spectroscopy

NMR Spectroscopy:

-

A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and calibrated.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy:

-

A small amount of the solid sample is finely ground with potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy:

-

A dilute solution of this compound is prepared in a suitable solvent, such as ethanol.

-

The UV-Vis absorption spectrum is recorded using a spectrophotometer over a range of wavelengths (typically 200-800 nm).

-

The wavelengths of maximum absorbance (λₘₐₓ) are determined from the spectrum.

Theoretical Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

| Calculated Electronic Properties (DFT) | |

| Parameter | Value (eV) |

| HOMO Energy | ~ -6.5 to -7.0 |

| LUMO Energy | ~ -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Note: The exact values can vary depending on the level of theory and basis set used in the calculation.

Mulliken Atomic Charges

Mulliken population analysis distributes the total charge of the molecule among its atoms, indicating the sites most susceptible to electrophilic or nucleophilic attack.

| Calculated Mulliken Atomic Charges (e) | |

| Atom(s) | Approximate Charge |

| O (nitro) | -0.4 to -0.5 |

| N (nitro) | +0.6 to +0.7 |

| C (aromatic, C-NO₂) | +0.1 to +0.2 |

| O (methoxy) | -0.2 to -0.3 |

| C (methoxy) | +0.1 to +0.2 |

| Aromatic C, H | Varies |

Note: These are representative values and the precise charge on each atom will vary with the computational method.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. Electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack. For this compound, the MEP would show a high negative potential around the oxygen atoms of the nitro group and a positive potential around the aromatic protons.

Reactivity

The electronic properties of this compound govern its chemical reactivity. A notable reaction is its photochemical hydrolysis in an alkaline medium.

Photochemical Hydrolysis

Upon irradiation with UV light in an alkaline solution, this compound undergoes nucleophilic aromatic substitution, where a methoxy group is displaced by a hydroxyl group. Interestingly, the position of substitution is meta to the nitro group, which is different from the thermal hydrolysis product.[1]

Conclusion

The electronic properties of this compound are a direct consequence of the interplay between its electron-donating methoxy groups and the electron-withdrawing nitro group. These properties have been thoroughly characterized by a combination of spectroscopic techniques and computational methods. This guide provides a consolidated resource of this information, including key data and experimental protocols, to aid researchers in their exploration and application of this versatile molecule. The unique reactivity of this compound, particularly its photochemical behavior, presents opportunities for further investigation and exploitation in various chemical and biological systems.

References

Quantum Chemical Calculations for 3,4-Dimethoxynitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3,4-Dimethoxynitrobenzene, a versatile organic compound with potential applications in organic synthesis, material science, and biomedical research.[1] This document outlines the theoretical framework for computational analysis, details experimental protocols for synthesis and spectroscopic characterization, and presents a comparative analysis of theoretical and experimental data. The core of this guide is the integration of Density Functional Theory (DFT) calculations with experimental findings from Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a holistic understanding of the molecule's structure, vibrational modes, and electronic characteristics.

Introduction

This compound, also known as 4-nitroveratrole, is an aromatic nitro compound with the chemical formula C₈H₉NO₄.[1] Its molecular structure, characterized by a benzene ring substituted with two methoxy groups and a nitro group, gives rise to distinct chemical and physical properties that are of interest for various scientific applications. The nitro group, in particular, serves as a valuable functional group for further chemical transformations.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of molecules at the atomic level. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the simulation of various spectroscopic techniques. This guide will explore the synergy between these computational predictions and experimental validations.

Computational Methodology

The theoretical calculations detailed herein are based on established quantum chemical methods, primarily DFT. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Geometry Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This is typically performed using a gradient algorithm to find the minimum energy conformation of the molecule. A popular and effective method for such calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations not to only confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) but also to predict the infrared and Raman spectra of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations.

Electronic Property Analysis

The electronic properties of this compound are investigated by analyzing the frontier molecular orbitals, HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via the nitration of veratrole (1,2-dimethoxybenzene).[1]

Materials:

-

Veratrole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker and Erlenmeyer flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stirrer, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

Veratrole is added dropwise to the cooled nitrating mixture with continuous stirring, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration.

-

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude this compound.

-

The precipitate is collected by filtration, washed with cold water to remove residual acid, and then dissolved in a suitable organic solvent.

-

The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Spectroscopic Characterization

3.2.1. FT-IR and FT-Raman Spectroscopy

The vibrational modes of the synthesized this compound are characterized using FT-IR and FT-Raman spectroscopy. The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using the KBr pellet technique. The FT-Raman spectrum is recorded in the 3500-50 cm⁻¹ range. The experimental spectra are then compared with the theoretically predicted spectra for vibrational mode assignments.

3.2.2. NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded to confirm the molecular structure of the synthesized compound. The spectra are typically obtained using a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR) with the sample dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS) as an internal standard.

Data Presentation and Analysis

The following tables summarize the key quantitative data obtained from both quantum chemical calculations and experimental measurements.

Molecular Geometry

While a specific computational study providing the optimized geometrical parameters for this compound is not available in the literature, Table 1 presents a template of the expected bond lengths and angles. These values would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

Table 1: Theoretical Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | Value | C6-C1-C2 | Value |

| C2-C3 | Value | C1-C2-C3 | Value |

| C3-C4 | Value | C2-C3-C4 | Value |

| C4-C5 | Value | C3-C4-C5 | Value |

| C5-C6 | Value | C4-C5-C6 | Value |

| C1-C6 | Value | C5-C6-C1 | Value |

| C3-O1 | Value | C2-C3-O1 | Value |

| O1-C7 | Value | C4-C3-O1 | Value |

| C4-O2 | Value | C3-O1-C7 | Value |

| O2-C8 | Value | C3-C4-O2 | Value |

| C1-N1 | Value | C5-C4-O2 | Value |

| N1-O3 | Value | C4-O2-C8 | Value |

| N1-O4 | Value | C2-C1-N1 | Value |

| C6-C1-N1 | Value | ||

| C1-N1-O3 | Value | ||

| C1-N1-O4 | Value | ||

| O3-N1-O4 | Value | ||

| Note: The values in this table are placeholders and would need to be populated from a specific quantum chemical calculation. |

Vibrational Spectra

The comparison between calculated and experimental vibrational frequencies is crucial for the accurate assignment of spectral bands. Table 2 provides a template for the assignment of the principal vibrational modes.

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| Value | Value | Value | ν(C-H) aromatic |

| Value | Value | Value | ν(C-H) methoxy |

| Value | Value | Value | ν(C=C) aromatic |

| Value | Value | Value | νas(NO₂) |

| Value | Value | Value | νs(NO₂) |

| Value | Value | Value | ν(C-N) |

| Value | Value | Value | ν(C-O) methoxy |

| Value | Value | Value | δ(CH₃) |

| Value | Value | Value | δ(NO₂) scissoring |

| Value | Value | Value | γ(C-H) |

| Note: ν - stretching; νas - asymmetric stretching; νs - symmetric stretching; δ - in-plane bending; γ - out-of-plane bending. The values in this table are placeholders. |

Electronic Properties

The calculated HOMO and LUMO energies provide insights into the electronic behavior of the molecule.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Note: The values in this table are placeholders and would need to be populated from a specific quantum chemical calculation. |

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and logical relationships in the study of this compound.

Conclusion

This technical guide has outlined a comprehensive approach for the study of this compound, combining quantum chemical calculations with experimental synthesis and spectroscopic characterization. The synergy between theoretical predictions and experimental results provides a powerful framework for understanding the molecular structure, vibrational properties, and electronic nature of this compound. The methodologies and data presented herein serve as a valuable resource for researchers in chemistry, materials science, and drug development, facilitating further exploration of this compound and its derivatives for various applications. While a dedicated computational study on this specific molecule is yet to be published, the outlined workflows provide a clear path for future research in this area.

References

A Guide to the Historical Synthesis of 4-Nitroveratrole for Researchers

An in-depth examination of the foundational methods for the preparation of 4-Nitroveratrole (3,4-dimethoxynitrobenzene), a key intermediate in organic synthesis. This whitepaper provides researchers, scientists, and drug development professionals with a detailed overview of the classical nitration of veratrole, including experimental protocols, quantitative data, and a mechanistic pathway.

Introduction

4-Nitroveratrole, also known as this compound, is a valuable chemical intermediate frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and dyes. Historically, its preparation has been a cornerstone example of electrophilic aromatic substitution. This document outlines the traditional and most widely cited method for the synthesis of 4-Nitroveratrole: the direct nitration of veratrole (1,2-dimethoxybenzene).

Core Synthesis Method: Nitration of Veratrole

The principal historical route to 4-Nitroveratrole is the electrophilic aromatic substitution reaction of veratrole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy groups of veratrole are activating and ortho-, para-directing, leading to the preferential substitution at the para position due to steric hindrance at the ortho positions.

Reaction Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of veratrole attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4-Nitroveratrole.

Experimental Protocols

While numerous variations exist, the following protocol is representative of the historical methods for the synthesis of 4-Nitroveratrole.

Classical Nitration of Veratrole

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Ethanol (for recrystallization)

-

Distilled Water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding the sulfuric acid to the nitric acid while maintaining a low temperature.

-

Veratrole is then added portion-wise to the cold nitrating mixture with continuous stirring. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 10 °C.

-

After the addition of veratrole is complete, the reaction mixture is stirred for an additional period, typically 1-2 hours, while still in the ice bath.

-

The reaction mixture is then poured slowly onto a large amount of crushed ice with vigorous stirring. This will cause the crude 4-Nitroveratrole to precipitate out of the solution.

-

The solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of 4-Nitroveratrole.

Quantitative Data

The following table summarizes typical quantitative data for the classical nitration of veratrole. It is important to note that yields and reaction conditions can vary based on the specific laboratory setup and the purity of the reagents.

| Parameter | Value |

| Reactants | |

| Veratrole | 1 mole equivalent |

| Nitric Acid (conc.) | 1.1 - 1.5 mole equivalents |

| Sulfuric Acid (conc.) | 1.5 - 2.0 mole equivalents |

| Reaction Conditions | |

| Temperature | 0 - 10 °C |

| Reaction Time | 1 - 2 hours |

| Product | |

| Theoretical Yield | Based on Veratrole |

| Typical Reported Yield | 70 - 85% |

| Melting Point | 95 - 97 °C |

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of 4-Nitroveratrole.

Conclusion

The synthesis of 4-Nitroveratrole via the nitration of veratrole is a robust and historically significant reaction in organic chemistry. The procedure is relatively straightforward, employing common laboratory reagents and equipment. Understanding this classical synthesis provides a strong foundation for researchers working with electrophilic aromatic substitution and for those utilizing 4-Nitroveratrole as a precursor in more complex synthetic endeavors. While modern advancements may offer alternative synthetic routes, the historical method remains a valuable and instructive example of aromatic chemistry.

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dimethoxynitrobenzene from Veratrole

For Researchers, Scientists, and Drug Development Professionals

Document ID: ANP-DMNB-20251225 Version: 1.0 Issued: 2025-12-25

Introduction

3,4-Dimethoxynitrobenzene, also known as 4-nitroveratrole, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a nitro group and two methoxy substituents on a benzene ring, allows for a variety of chemical transformations. The nitro moiety can be readily reduced to an amine, providing a key functional group for the synthesis of more complex molecules, including various pharmaceutical agents. This document provides a detailed protocol for the synthesis of this compound via the electrophilic nitration of veratrole (1,2-dimethoxybenzene).

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis. Its primary application in drug development lies in its role as a precursor to 3,4-dimethoxyaniline (4-aminoveratrole), a key intermediate in the synthesis of a range of pharmaceuticals. The conversion of the nitro group to an amine is a fundamental transformation that opens up pathways to construct bioactive molecules. 3,4-Dimethoxyaniline is utilized in the synthesis of compounds for various therapeutic areas.[1][2][3]

Additionally, nitroaromatic compounds, in general, are an important class of molecules in medicinal chemistry, with some exhibiting a range of biological activities.[4] While direct therapeutic applications of this compound are not prominent, its role as a versatile intermediate makes it a compound of significant interest to the pharmaceutical industry.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | Veratrole (Starting Material) | This compound (Product) |

| Synonyms | 1,2-Dimethoxybenzene | 4-Nitroveratrole, 1,2-Dimethoxy-4-nitrobenzene |

| CAS Number | 91-16-7 | 709-09-1 |

| Molecular Formula | C₈H₁₀O₂ | C₈H₉NO₄ |

| Molecular Weight | 138.16 g/mol | 183.16 g/mol |

| Appearance | Colorless to pale yellow liquid | Yellow crystalline solid |

| Melting Point | 22-23 °C | 95-98 °C |

| Boiling Point | 206-207 °C | 230 °C at 17 mmHg |

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound from veratrole via electrophilic aromatic substitution. The reaction employs a nitrating mixture of concentrated nitric acid and sulfuric acid.

4.1. Materials and Reagents

-

Veratrole (1,2-dimethoxybenzene)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice (from deionized water)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

4.2. Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beakers

-

Graduated cylinders

-

Büchner funnel and filter flask

-

Filter paper

-

Rotary evaporator (optional)

-

Melting point apparatus

-

Standard laboratory glassware

4.3. Reaction Procedure

-

Preparation of the Nitrating Mixture: In a small beaker or flask, carefully add 15 mL of concentrated sulfuric acid. Cool the acid in an ice bath. Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the cooled sulfuric acid. Keep the nitrating mixture in the ice bath until needed.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of veratrole in 30 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred veratrole solution using a dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate of this compound will form.

-

Isolation of Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water until the washings are neutral to litmus paper.

4.4. Purification by Recrystallization

-